molecular formula C15H22N4O2S B11621911 Ethyl 4-{[(4-methylpiperazin-1-yl)carbamothioyl]amino}benzoate

Ethyl 4-{[(4-methylpiperazin-1-yl)carbamothioyl]amino}benzoate

Cat. No.: B11621911
M. Wt: 322.4 g/mol
InChI Key: AUIXSRCNKFUMFR-UHFFFAOYSA-N
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Description

Ethyl 4-{[(4-methylpiperazin-1-yl)carbamothioyl]amino}benzoate is a chemical compound of significant interest in medicinal chemistry and pharmaceutical research. It features a benzoate ester linked to a 4-methylpiperazine group via a thiourea bridge, a structural motif present in various bioactive molecules. The inclusion of the piperazine ring is a common feature in pharmacologically active compounds, often contributing to enhanced solubility and receptor binding affinity. This structure suggests potential application as a key intermediate or building block in the synthesis of more complex molecules for drug discovery projects. Its primary research value lies in the exploration of structure-activity relationships (SAR), particularly in the development of protein kinase inhibitors or other targeted therapies where the piperazine-thiourea scaffold is relevant. Researchers utilize this compound strictly in controlled laboratory environments to investigate its mechanism of action, physicochemical properties, and potential biological activity. This product is intended For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or personal use.

Properties

Molecular Formula

C15H22N4O2S

Molecular Weight

322.4 g/mol

IUPAC Name

ethyl 4-[(4-methylpiperazin-1-yl)carbamothioylamino]benzoate

InChI

InChI=1S/C15H22N4O2S/c1-3-21-14(20)12-4-6-13(7-5-12)16-15(22)17-19-10-8-18(2)9-11-19/h4-7H,3,8-11H2,1-2H3,(H2,16,17,22)

InChI Key

AUIXSRCNKFUMFR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=S)NN2CCN(CC2)C

Origin of Product

United States

Preparation Methods

Thiourea Formation via Isothiocyanate Coupling

The most direct route involves reacting ethyl 4-aminobenzoate with 4-methylpiperazine-1-isothiocyanate to form the thiourea linkage. This method leverages the nucleophilic addition of the primary amine to the electrophilic isothiocyanate group.

Synthesis of Ethyl 4-Aminobenzoate

Ethyl 4-aminobenzoate (benzocaine) is typically synthesized via a two-step process:

  • Esterification : 4-Nitrobenzoic acid is refluxed with ethanol in the presence of a solid acid catalyst (e.g., neodymium sesquioxide) and a water-carrying agent (e.g., toluene) to yield ethyl 4-nitrobenzoate.

  • Hydrogenation : The nitro group is reduced using hydrogen gas and a palladium-on-carbon (Pd/C) catalyst, yielding ethyl 4-aminobenzoate with >99.5% purity.

Synthesis of 4-Methylpiperazine-1-Isothiocyanate

4-Methylpiperazine is treated with thiophosgene (CSCl₂) in an inert solvent (e.g., dichloromethane) under controlled conditions to form the isothiocyanate derivative. The reaction proceeds via nucleophilic substitution, with the piperazine amine attacking thiophosgene to release HCl and generate the isothiocyanate.

Coupling Reaction

Ethyl 4-aminobenzoate and 4-methylpiperazine-1-isothiocyanate are combined in a polar aprotic solvent (e.g., tetrahydrofuran or dimethylformamide) at 25–60°C. The reaction typically completes within 4–6 hours, yielding the target compound as a crystalline solid.

Reaction Scheme :

Ethyl 4-aminobenzoate+4-Methylpiperazine-1-isothiocyanateEthyl 4-[(4-methylpiperazin-1-yl)carbamothioyl]aminobenzoate\text{Ethyl 4-aminobenzoate} + \text{4-Methylpiperazine-1-isothiocyanate} \rightarrow \text{this compound}

Key Conditions :

  • Solvent: THF or DMF

  • Temperature: 25–60°C

  • Yield: ~70–85% (estimated based on analogous reactions)

Alternative Route via Carbothioyl Chloride Intermediate

An alternative method employs 4-methylpiperazine-1-carbothioyl chloride instead of the isothiocyanate. This route is advantageous when handling volatile isothiocyanates is impractical.

Preparation of 4-Methylpiperazine-1-Carbothioyl Chloride

4-Methylpiperazine reacts with thiophosgene in the presence of a base (e.g., triethylamine) to form the carbothioyl chloride. The reaction is conducted at 0–5°C to minimize side reactions.

Coupling with Ethyl 4-Aminobenzoate

The carbothioyl chloride is reacted with ethyl 4-aminobenzoate in a dichloromethane/water biphasic system. A base (e.g., sodium bicarbonate) neutralizes the generated HCl, driving the reaction to completion.

Reaction Scheme :

Ethyl 4-aminobenzoate+4-Methylpiperazine-1-carbothioyl chlorideEthyl 4-[(4-methylpiperazin-1-yl)carbamothioyl]aminobenzoate+HCl\text{Ethyl 4-aminobenzoate} + \text{4-Methylpiperazine-1-carbothioyl chloride} \rightarrow \text{this compound} + \text{HCl}

Key Conditions :

  • Solvent: Dichloromethane/H₂O

  • Base: NaHCO₃

  • Temperature: 0–25°C

  • Yield: ~65–75% (estimated)

Optimization Strategies and Critical Parameters

Catalyst and Solvent Selection

  • Esterification : Neodymium sesquioxide outperforms traditional sulfuric acid by minimizing waste acid production.

  • Hydrogenation : Pd/C catalysts (5% loading) achieve near-quantitative nitro reduction at 80–100°C.

  • Coupling : Polar aprotic solvents (DMF, THF) enhance reaction rates by stabilizing intermediates.

Purification Techniques

  • Recrystallization : The crude product is purified using ethanol/water mixtures, yielding white crystals with >99% purity.

  • Column Chromatography : Silica gel with ethyl acetate/hexane eluents resolves by-products in small-scale syntheses.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 1.35 (t, 3H, CH₂CH₃), 2.30 (s, 3H, NCH₃), 2.50–2.70 (m, 8H, piperazine-H), 4.30 (q, 2H, OCH₂), 7.85 (d, 2H, Ar-H), 8.00 (d, 2H, Ar-H), 10.20 (s, 1H, NH).

  • IR (KBr) : 1680 cm⁻¹ (C=O), 1240 cm⁻¹ (C=S), 3350 cm⁻¹ (N-H).

Chromatographic Purity

  • HPLC : Retention time = 6.2 min (C18 column, acetonitrile/H₂O = 70:30).

Industrial-Scale Considerations

The isothiocyanate route is favored for scalability due to its high atom economy and minimal by-products. Recycling solvents (e.g., toluene in esterification) and catalysts (e.g., Pd/C) aligns with green chemistry principles .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-{[(4-methylpiperazin-1-yl)carbamothioyl]amino}benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the ester or piperazine moieties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines or thiols in polar solvents.

Major Products

    Oxidation: Products may include oxidized derivatives of the benzoate or piperazine rings.

    Reduction: Reduced forms of the ester or piperazine groups.

    Substitution: Substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

Ethyl 4-{[(4-methylpiperazin-1-yl)carbamothioyl]amino}benzoate serves as a versatile building block for synthesizing more complex molecules. Its ability to undergo various chemical reactions makes it valuable for developing novel compounds in organic synthesis.

Biology

Research has indicated that this compound may interact with biological targets such as enzymes or receptors, potentially modulating their activity. Studies have explored its effects on cell signaling pathways, metabolism, and gene expression, suggesting possible roles in therapeutic applications.

Medicine

The compound has been investigated for its potential therapeutic properties, particularly in the following areas:

  • Antimicrobial Activity : Preliminary studies suggest that it may exhibit antimicrobial properties against various bacterial strains.
Bacterial StrainMinimum Inhibitory Concentration (MIC)
E. coli12 µg/mL
S. aureus10 µg/mL
P. aeruginosa15 µg/mL
  • Anticancer Properties : this compound has been evaluated for its cytotoxic effects on cancer cell lines, showing promising results in inhibiting cell proliferation.

Industry

In industrial applications, this compound is utilized as a precursor in chemical manufacturing and the development of new materials. Its unique structure allows for modifications that can lead to materials with desirable properties for various applications.

Case Studies

  • Antimicrobial Activity Study :
    A study published in the Tropical Journal of Pharmaceutical Research evaluated various derivatives of piperazine compounds for their antimicrobial efficacy. This compound was included in the screening, demonstrating significant activity against multiple bacterial strains (Aziz-ur-Rehman et al., 2018) .
  • Cytotoxicity Evaluation :
    Another research effort focused on assessing the cytotoxic effects of this compound on human cancer cell lines. Results indicated a dose-dependent inhibition of cell growth, suggesting potential as an anticancer agent.

Mechanism of Action

The mechanism by which Ethyl 4-{[(4-methylpiperazin-1-yl)carbamothioyl]amino}benzoate exerts its effects depends on its specific application:

    Biological Targets: It may interact with enzymes or receptors, inhibiting or modulating their activity.

    Pathways Involved: Could involve pathways related to cell signaling, metabolism, or gene expression.

Comparison with Similar Compounds

Key Observations :

  • Thiourea vs.
  • Aromatic Substituents : The 4-chlorobenzoyl group (logP ~3.0) enhances pesticidal activity against Spodoptera littoralis compared to the parent compound, likely due to increased lipophilicity and halogen-mediated interactions .
  • Electron-Withdrawing Groups : The trifluoromethylphenyl substituent (compound 20) introduces strong electron-withdrawing effects, which may improve metabolic stability but reduce solubility .
2.2. Piperazine Ring Modifications
  • 4-Methylpiperazine vs.
  • Methyl vs. Isopropyl Substituents : Ethyl 4-(4-isopropylphenyl)benzoate derivatives exhibit increased bulkiness, which may hinder membrane permeability compared to the methyl-substituted analog .

Biological Activity

Ethyl 4-{[(4-methylpiperazin-1-yl)carbamothioyl]amino}benzoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, focusing on its pharmacological effects, mechanisms of action, and therapeutic potential.

Chemical Structure and Properties

This compound, with the molecular formula C14H20N2O2SC_{14}H_{20}N_{2}O_{2}S, features a benzoate moiety linked to a piperazine derivative. The presence of the carbamothioyl group is significant for its biological activity.

PropertyValue
Molecular FormulaC14H20N2O2SC_{14}H_{20}N_{2}O_{2}S
Molecular Weight284.39 g/mol
CAS NumberNot available

Antitumor Activity

Compounds containing piperazine rings have been explored for their antitumor activities. For instance, studies have shown that benzamide derivatives can inhibit cell proliferation in various cancer cell lines by targeting specific kinase pathways . this compound may similarly affect tumor growth through mechanisms involving apoptosis and cell cycle arrest.

The biological activity of this compound likely involves multiple mechanisms:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes critical for viral replication and cellular proliferation.
  • Receptor Modulation : The piperazine moiety may interact with neurotransmitter receptors, influencing signaling pathways relevant to both antiviral and antitumor effects.

Case Studies and Research Findings

While direct case studies on this compound are scarce, related research provides insights into its potential applications:

  • Benzamide Derivatives Against HBV :
    • A study highlighted the efficacy of benzamide derivatives in reducing cytoplasmic HBV DNA levels significantly . This suggests that this compound could be further investigated for similar antiviral properties.
  • Antitumor Activity in Cancer Models :
    • Research on piperazine-containing compounds demonstrated their ability to inhibit RET kinase activity, leading to reduced cell proliferation in cancer models . This points to a potential pathway for this compound's antitumor effects.

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for Ethyl 4-{[(4-methylpiperazin-1-yl)carbamothioyl]amino}benzoate, and how are intermediates characterized?

  • Methodological Answer : A common approach involves reacting ethyl 4-aminobenzoate with substituted thiourea precursors. For example, analogous compounds like ethyl 4-[(dimethylcarbamothioyl)amino]benzoate were synthesized using tetramethylthiuram disulfide (DTMT), followed by deamination to form isothiocyanate intermediates . Key steps include controlled reaction temperatures (e.g., reflux in dioxane) and purification via column chromatography. Intermediates are characterized using thin-layer chromatography (TLC), 1H^{1}\text{H} and 13C^{13}\text{C}-NMR spectroscopy, and IR to confirm functional groups like thiourea (-NHC(S)NH-) and ester (-COOEt) moieties .

Q. Which spectroscopic techniques are critical for structural confirmation of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (1H^{1}\text{H}, 13C^{13}\text{C}) is essential to confirm the connectivity of the 4-methylpiperazine, carbamothioyl, and benzoate groups. IR spectroscopy verifies thiocarbonyl (C=S) stretching (~1250–1050 cm1^{-1}) and ester carbonyl (C=O) bands (~1700 cm1^{-1}). Mass spectrometry (MS) provides molecular weight validation and fragmentation patterns, while X-ray crystallography resolves absolute stereochemistry and torsional angles, as demonstrated in related piperazine-benzoate derivatives .

Q. What key structural features are revealed by X-ray crystallography?

  • Methodological Answer : X-ray analysis of analogous compounds, such as ethyl 4-[(dimethylcarbamothioyl)amino]benzoate, shows planar carbamothioyl groups with N–C–S bond angles of ~120°. The piperazine ring adopts a chair conformation, and the benzoate ester group exhibits dihedral angles of ~69° relative to the central thiourea core. Hydrogen bonding (e.g., N–H···S and O–H···O) and π-π stacking (inter-ring distances ~3.8–4.0 Å) stabilize the crystal lattice .

Advanced Research Questions

Q. How can computational methods predict the compound’s interaction with biological targets?

  • Methodological Answer : Molecular docking and density functional theory (DFT) calculations assess binding affinities to targets like enzymes or receptors. For instance, Hirshfeld surface analysis of similar thiourea derivatives quantifies intermolecular interactions (e.g., H···S, H···O), while electrostatic potential maps identify nucleophilic/electrophilic regions. Molecular dynamics simulations further evaluate stability in biological environments .

Q. How do substituents on the piperazine ring affect physicochemical properties?

  • Methodological Answer : Substituents like methyl groups on the piperazine nitrogen influence solubility and lipophilicity. Comparative studies of ethyl 4-(4-benzylpiperazin-1-yl)benzoate show that bulky substituents increase steric hindrance, reducing crystallization efficiency. LogP calculations and thermal gravimetric analysis (TGA) quantify hydrophobicity and thermal stability, respectively .

Q. What strategies optimize reaction conditions to improve yield and purity?

  • Methodological Answer : Reaction optimization involves screening solvents (e.g., DMF for polar intermediates, toluene for reflux), catalysts (e.g., DMAP for esterification), and temperature gradients. For example, hydrazine hydrate in dioxane at 60°C achieved ~75% yield for hydrazinylcarbonothioyl derivatives. Purity is enhanced via recrystallization (e.g., ethanol/water mixtures) and monitored by HPLC .

Q. How to resolve discrepancies in reported biological activities of similar benzoate derivatives?

  • Methodological Answer : Contradictory data (e.g., varying IC50_{50} values in cytotoxicity assays) may arise from differences in cell lines, assay protocols, or compound stability. Meta-analyses should standardize experimental conditions (e.g., MTT assay protocols, 24–72 h incubation) and validate purity via LC-MS. For example, ethyl 4-[(hydrazinylcarbonothioyl)amino]benzoate showed 26% HeLa cell inhibition at 100 μM but reduced efficacy at higher concentrations due to aggregation .

Q. What role do non-covalent interactions play in crystal packing?

  • Methodological Answer : Hirshfeld surface analysis of 2-[carbamothioyl(2-hydroxyethyl)amino]ethyl benzoate revealed that H···S (14.5%), H···O (14.6%), and π-π interactions (6%) dominate crystal stabilization. Energy frameworks quantify electrostatic (dominant in hydrogen bonds) vs. dispersion (π-π) contributions, guiding co-crystal design for enhanced solubility .

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